molecular formula C18H14N2O3 B2393917 3-Cinnamamidobenzofuran-2-carboxamide CAS No. 477511-33-4

3-Cinnamamidobenzofuran-2-carboxamide

Cat. No.: B2393917
CAS No.: 477511-33-4
M. Wt: 306.321
InChI Key: KCVIUDXXAFGYQH-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cinnamamidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a benzofuran core, which is a common structural motif in many biologically active natural products and synthetic drugs .

Preparation Methods

The synthesis of 3-Cinnamamidobenzofuran-2-carboxamide typically involves a multi-step process starting from benzofuran-2-carboxylic acid. The synthetic route includes:

    8-Aminoquinoline Installation:

    C–H Arylation: Palladium-catalyzed C–H arylation is used to introduce aryl or heteroaryl substituents at the C3 position of the benzofuran scaffold.

    Transamidation: This involves a one-pot, two-step transamidation procedure to achieve the final product.

Chemical Reactions Analysis

3-Cinnamamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzofuran core allows for various substitution reactions, particularly at the C3 position. Common reagents used in these reactions include palladium catalysts, aryl iodides, and various oxidizing and reducing agents.

Scientific Research Applications

3-Cinnamamidobenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a scaffold for the synthesis of diverse benzofuran derivatives, which are screened for biological activity.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Cinnamamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, including enzyme inhibition and modulation of protein functions .

Comparison with Similar Compounds

3-Cinnamamidobenzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

    3-Aminobenzofuran-2-carboxamide: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.

    3-Aminothiophene-2-carboxamide: This compound has a thiophene ring instead of a benzofuran ring, resulting in distinct chemical and biological properties.

    2-Aminobenzimidazole: This compound features a benzimidazole ring, which provides unique interactions with biological targets.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-11H,(H2,19,22)(H,20,21)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVIUDXXAFGYQH-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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